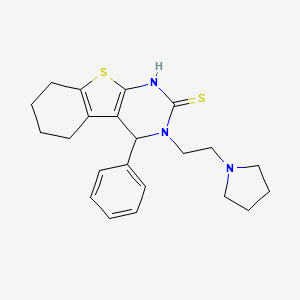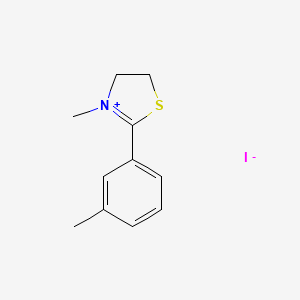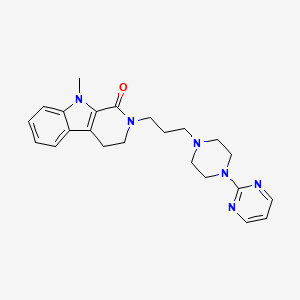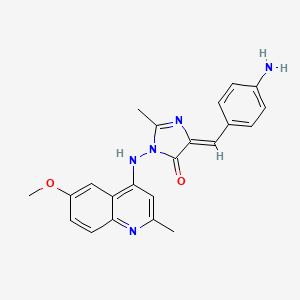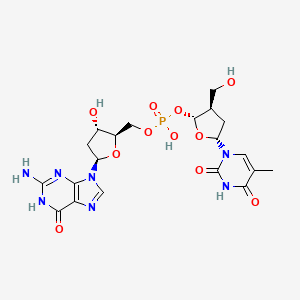
Thymidylyl-(3',5')-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidylyl-(3’,5’)-2’-deoxyguanosine is a dinucleotide composed of thymidine and deoxyguanosine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxyguanosine. This compound is a part of the DNA structure and plays a crucial role in various biological processes, including DNA replication and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thymidylyl-(3’,5’)-2’-deoxyguanosine typically involves the coupling of thymidine and deoxyguanosine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and activators like tetrazole. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of thymidylyl-(3’,5’)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are employed to achieve high-throughput synthesis. The process involves the use of solid-phase synthesis techniques, where nucleosides are attached to a solid support and sequentially coupled. After synthesis, the product is cleaved from the solid support, deprotected, and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidylyl-(3’,5’)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleobases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Conditions vary depending on the target site, but common reagents include alkyl halides and nucleophiles like thiols.
Major Products Formed
Oxidation: Oxidized nucleotides such as 8-oxo-deoxyguanosine.
Reduction: Reduced forms of nucleobases.
Substitution: Modified nucleotides with substituted groups at specific positions.
Applications De Recherche Scientifique
Thymidylyl-(3’,5’)-2’-deoxyguanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding DNA replication, repair, and transcription processes.
Medicine: Investigated for its potential in gene therapy and as a biomarker for DNA damage.
Industry: Utilized in the development of diagnostic tools and synthetic biology applications.
Mécanisme D'action
The mechanism by which thymidylyl-(3’,5’)-2’-deoxyguanosine exerts its effects involves its incorporation into DNA. It participates in the formation of the DNA double helix, where it pairs with complementary nucleotides through hydrogen bonding. This compound is also involved in DNA repair mechanisms, where it helps maintain genomic stability by participating in the repair of damaged DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidylyl-(3’,5’)-thymidine: Another dinucleotide with thymidine at both ends.
Deoxyadenylyl-(3’,5’)-deoxyguanosine: A dinucleotide with adenine and guanine bases.
Cytidylyl-(3’,5’)-deoxyguanosine: A dinucleotide with cytosine and guanine bases.
Uniqueness
Thymidylyl-(3’,5’)-2’-deoxyguanosine is unique due to its specific base pairing properties and its role in DNA repair mechanisms. Its ability to form stable hydrogen bonds with complementary bases makes it essential for maintaining the integrity of the DNA double helix.
Propriétés
Numéro CAS |
4251-20-1 |
|---|---|
Formule moléculaire |
C20H26N7O11P |
Poids moléculaire |
571.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1 |
Clé InChI |
IBIDWGFEZKUPJD-FJLHAGFDSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



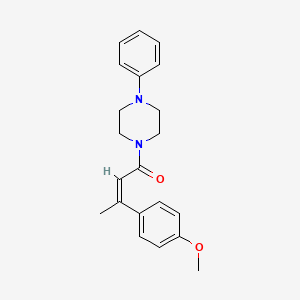

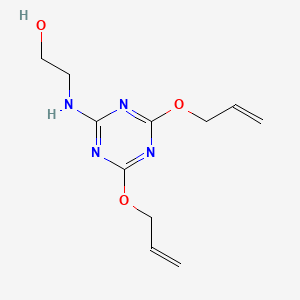
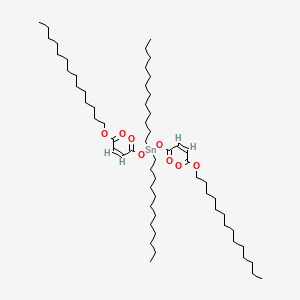
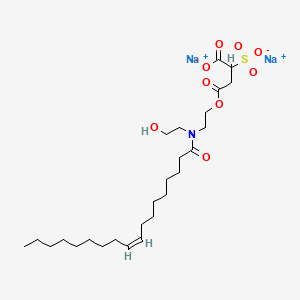
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
